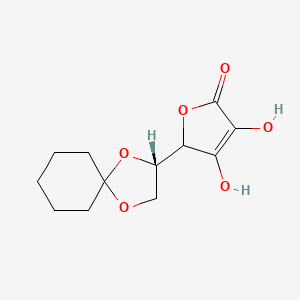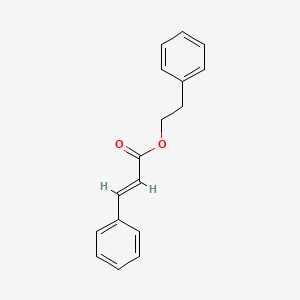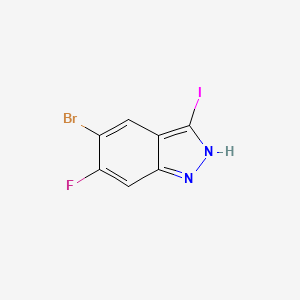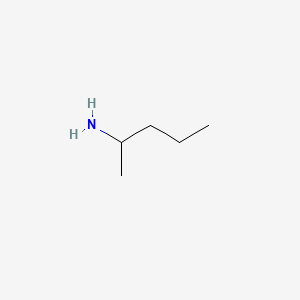
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as Vitamin C. This compound is characterized by the presence of a cyclohexylidene group attached to the 5,6-positions of the ascorbic acid molecule. The modification enhances the stability of the ascorbic acid, making it more resistant to oxidation and degradation. This stability is particularly beneficial in various applications, including pharmaceuticals and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid typically involves the protection of the hydroxyl groups at the 5 and 6 positions of L-ascorbic acid. This is achieved by reacting L-ascorbic acid with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under specific conditions.
Substitution: The cyclohexylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include dehydroascorbic acid derivatives, L-ascorbic acid, and various substituted ascorbic acid derivatives.
Scientific Research Applications
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid has a wide range of scientific research applications:
Chemistry: It is used as a stable form of Vitamin C in various chemical reactions and studies.
Biology: The compound is used in studies related to antioxidant activity and cellular protection.
Medicine: It is explored for its potential in enhancing the stability and efficacy of Vitamin C in pharmaceutical formulations.
Industry: The compound is used in the cosmetic industry for its antioxidant properties and stability, making it a valuable ingredient in skincare products.
Mechanism of Action
The mechanism of action of (+)-5,6-O-Cyclohexylidene-L-ascorbic acid involves its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The cyclohexylidene group enhances the stability of the ascorbic acid, allowing it to maintain its antioxidant activity for a longer duration. The molecular targets include various cellular components, such as lipids, proteins, and DNA, which are protected from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
L-ascorbic acid: The parent compound, known for its antioxidant properties but less stable.
Dehydroascorbic acid: An oxidized form of ascorbic acid with different biological activities.
Ascorbyl palmitate: A fat-soluble derivative of ascorbic acid used in various applications.
Uniqueness
(+)-5,6-O-Cyclohexylidene-L-ascorbic acid stands out due to its enhanced stability compared to L-ascorbic acid This stability makes it more suitable for applications where prolonged antioxidant activity is required, such as in pharmaceuticals and cosmetics
Properties
CAS No. |
6614-52-4 |
|---|---|
Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 |
IUPAC Name |
2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C12H16O6/c13-8-9(14)11(15)17-10(8)7-6-16-12(18-7)4-2-1-3-5-12/h7,10,13-14H,1-6H2/t7-,10?/m0/s1 |
InChI Key |
SKQBFUVTZXIHLB-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(=C(C(=O)O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)

![[2,2'-Bipyridine]-5,5'-diyldimethanol](/img/structure/B3029366.png)





![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)
